![molecular formula C7H9BF3N B1197106 (Benzylamine)trifluoroboron CAS No. 696-99-1](/img/structure/B1197106.png)
(Benzylamine)trifluoroboron
Overview
Description
Synthesis Analysis
The synthesis of (benzylamine)trifluoroboron and related compounds involves various strategies, including catalytic trifluoromethylation of aryl- and vinylboronic acids. Such processes typically employ catalytic systems under mild conditions to achieve high yields. The use of trifluoromethyl benzoate as a trifluoromethoxylation reagent demonstrates the synthetic versatility in introducing trifluoromethyl groups into aromatic systems, further highlighting the synthetic approaches toward compounds similar to this compound (Arimori & Shibata, 2015); (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound compounds can be analyzed through studies on similar boron-containing complexes, revealing how the trifluoroboron group influences the overall molecular geometry and electronic properties. For instance, star-shaped triphenylamine terminated difluoroboron β-diketonate complexes exhibit strong light-harvesting abilities and intense fluorescence, showcasing the impact of boron-containing groups on molecular properties (Qian et al., 2014).
Chemical Reactions and Properties
This compound compounds participate in various chemical reactions, including palladium-catalyzed ortho-trifluoromethylation of benzylamines. These reactions are crucial for introducing trifluoromethyl groups into aromatic systems, thereby altering their chemical properties for potential applications in medicinal chemistry (Miura et al., 2013).
Scientific Research Applications
Perovskite Solar Cells : Zhao et al. (2021) found that (Benzylamine)trifluoroboron (BBF) improves the quality of FAMAPbI3 perovskite. BBF passivates both cationic and anionic perovskite defects, resulting in high power conversion efficiency (23.24%) and excellent stability for perovskite solar cells (Zhao et al., 2021).
Medicinal Chemistry : Miura et al. (2013) demonstrated the use of this compound in Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines. This method is useful for preparing ortho-trifluoromethyl-substituted benzylamines in medicinal chemistry (Miura et al., 2013).
Organolead Halide Perovskites : Wang et al. (2016) introduced benzylamine as a surface passivation molecule for perovskites. This enhances moisture-resistance and electronic properties of perovskites, achieving a champion efficiency of 19.2% in solar cells based on benzylamine-modified formamidinium lead iodide perovskite films (Wang et al., 2016).
Functionalization of Benzylamines : Zhao & Chen (2011) developed a method to functionalize ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates with β-H-containing alkyl halides. This provides a new strategy to prepare highly functionalized benzylamines for complex molecule synthesis (Zhao & Chen, 2011).
Synthesis of Peptide C-Terminal Amides : Bernatowicz et al. (1989) evaluated substituted benzhydrylamine and benzylamine linkage agents for solid phase peptide synthesis of C-terminal amides. They identified the most reactive linkage agents for efficient peptide amide synthesis (Bernatowicz et al., 1989).
Synthesis of Functionalised Vinyl Triflates : Crisp & Meyer (1994) described the preparation of vinyl trifluoromethanesulfonates (triflates) containing a halide or triflate leaving group by adding triflic acid to terminal alkynes. They also investigated the subsequent displacement of the leaving group by benzylamine (Crisp & Meyer, 1994).
Glucose Tolerance and Metabolic Syndrome Treatment : Iffiú-Soltész et al. (2010) studied the effects of chronic benzylamine administration in improving glucose tolerance and reducing body weight gain in high-fat diet-fed mice. Benzylamine was found to be metabolically beneficial, suggesting its potential as an oral agent to treat metabolic syndrome (Iffiú-Soltész et al., 2010).
Safety and Hazards
properties
IUPAC Name |
phenylmethanamine;trifluoroborane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFHTRSHNGOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061016 | |
Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
696-99-1 | |
Record name | (Benzenemethanamine)trifluoroboron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzylamine)trifluoroboron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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